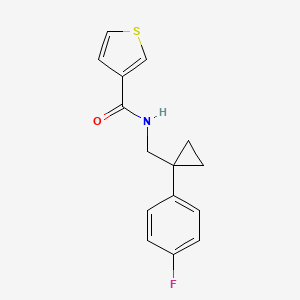![molecular formula C9H20N2O2 B2660181 1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol CAS No. 452105-52-1](/img/structure/B2660181.png)
1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol” is a type of propanolamine . It has a CAS Number of 452105-52-1 . The compound is a powder with a molecular weight of 188.27 . The IUPAC name for this compound is 1-amino-3-[(2R,6S)-2,6-dimethyl-4-morpholinyl]-2-propanol .
Synthesis Analysis
The synthesis of propanolamines, which includes “1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol”, is typically achieved by the addition of amines to one or two equivalents of propylene oxide .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder that is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperatures .Aplicaciones Científicas De Investigación
Corrosion Inhibition
The compound's derivatives, such as 1,3-di-morpholin-4-yl-propan-2-ol (DMP), have been synthesized and evaluated for their performance in inhibiting carbon steel corrosion. These compounds exhibit anodic inhibitor characteristics by forming protective layers on the metal surface, thereby retarding the anodic dissolution of iron. Their inhibition efficiency increases with concentration, demonstrating potential as corrosion inhibitors in various industrial applications (Gao, Liang, & Wang, 2007).
Chemical Synthesis and Structural Analysis
The compound's structure facilitates the synthesis of tertiary amines, which are critical in the development of pharmaceuticals and chemical materials. For example, derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol have been synthesized and characterized, showcasing the compound's utility in producing molecules with potential therapeutic applications. Structural analyses, including X-ray diffraction, provide insights into the conformations of these molecules, underscoring their significance in medicinal chemistry and materials science (Nitek et al., 2020).
Advanced Organic Synthesis
Research has shown the compound's derivatives can be used in the synthesis of complex organic molecules, such as in the diastereoselective allylstannane additions to certain oxazinones. This process is crucial for creating bioactive peptides found in marine organisms, illustrating the compound's role in synthesizing biologically active materials with potential pharmaceutical applications (Pigza & Molinski, 2010).
Peptidomimetic Chemistry
The synthesis of enantiopure Fmoc-protected morpholine-3-carboxylic acid from dimethoxyacetaldehyde and serine methyl ester highlights the compound's versatility in peptidomimetic chemistry. This process facilitates the development of novel peptides and peptidomimetics, expanding the toolkit available for drug discovery and development (Sladojevich, Trabocchi, & Guarna, 2007).
Safety and Hazards
Propiedades
IUPAC Name |
1-amino-3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-7-4-11(5-8(2)13-7)6-9(12)3-10/h7-9,12H,3-6,10H2,1-2H3/t7-,8+,9? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVKPGJHMAOQKTH-JVHMLUBASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@@H](O1)C)CC(CN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-amino-3-[(2S,6R)-2,6-dimethylmorpholin-4-yl]propan-2-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-Methylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2660098.png)
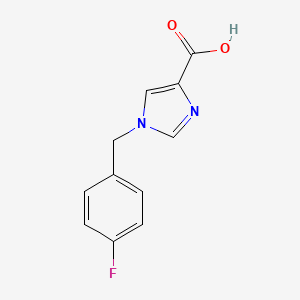
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2660100.png)
![2-[4-(1-Hydroxyethyl)phenoxy]-N,N-dimethylacetamide](/img/structure/B2660102.png)
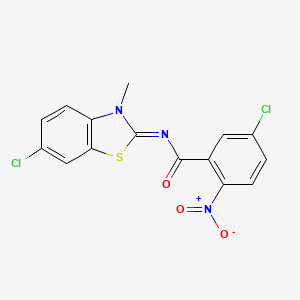
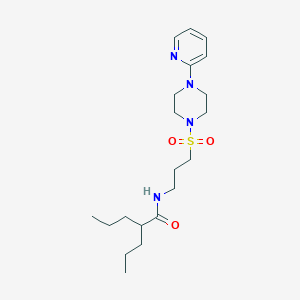
![4-Ethyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride](/img/structure/B2660106.png)


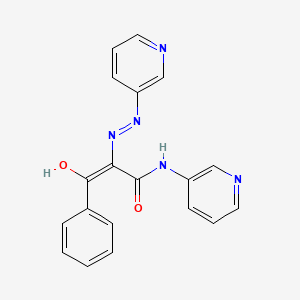
![4-[(1H-1,2,3-triazol-5-yl)methyl]oxane-4-carboxylic acid hydrochloride](/img/structure/B2660113.png)
![2-bromo-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2660115.png)
![N-(4-chlorophenyl)-7-(3-ethoxy-4-hydroxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2660118.png)
